dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by:
- Core structure: A fused thieno[2,3-c]pyridine ring system with a dihydro configuration at positions 4,5 and 7H.
- Substituents:
- A dimethyl ester at positions 3 and 4.
- A 2-(3-(ethylsulfonyl)benzamido) group at position 2, introducing a sulfonyl and amide moiety.
Properties
IUPAC Name |
dimethyl 2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S2/c1-4-31(26,27)13-7-5-6-12(10-13)17(23)21-18-16(19(24)28-2)14-8-9-22(20(25)29-3)11-15(14)30-18/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWAEGYWHUMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Ethylsulfonylation: The ethylsulfonyl group is added via a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects. The thienopyridine core may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The 2-amino group in the thienopyridine core is a critical site for functionalization. Key analogs include:
Schiff Base Derivatives
- Example 1: (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a) Substituent: Aromatic aldehyde-derived Schiff base. Characterization: Confirmed via X-ray crystallography, FTIR, and NMR .
- Example 2: (E)-6-tert-butyl 3-ethyl 2-(3-methoxy-4-phenoxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (SB) Substituent: Bulky phenoxy-methoxybenzylidene group. Applications: Used to synthesize Pd(II)/Pt(II) complexes with photoconductive properties .
Comparison : The target compound replaces the Schiff base with a sulfonamide group, likely reducing metal-binding capacity but enhancing hydrolytic stability.
Antitubulin Agents
- Example: Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3c) Substituent: 3,4,5-Trimethoxyphenylamino group. Physical Properties: Melting point 140–141°C; characterized by ¹H/¹³C NMR and MS .
Comparison : The ethylsulfonylbenzamido group in the target compound may alter pharmacokinetics (e.g., solubility, bioavailability) compared to trimethoxyphenyl derivatives.
Ester Group Modifications
Variations in ester groups at positions 3 and 6 influence steric bulk and solubility:
Comparison : The dimethyl ester in the target compound balances solubility and synthetic accessibility, whereas bulkier esters (e.g., tert-butyl) may enhance thermal stability but reduce reactivity .
Structural Analogs with Sulfur-Containing Groups
- Example: 3-cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (JN7) Substituent: Thiophene-acetyl group. Properties: Chiral centers absent; aromatic bonding contributes to planar geometry .
Implications of Structural Differences
- Biological Activity : Sulfonamide and trimethoxyphenyl groups may target different biological pathways (e.g., antitubulin vs. kinase inhibition).
- Material Science : Schiff base derivatives enable metal coordination, whereas sulfonamide groups prioritize stability.
- Thermal Properties : Bulky esters (e.g., tert-butyl) enhance thermal resistance, relevant for industrial applications .
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